molecular formula C18H21N3 B5462189 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-pyridinyl)piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-pyridinyl)piperazine

Cat. No.: B5462189
M. Wt: 279.4 g/mol
InChI Key: OHFHDRQCRUHGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C18H21N3 and its molecular weight is 279.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.173547683 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine-1-yl-1H-indazole derivatives, including compounds similar to 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-pyridinyl)piperazine, are significant in medicinal chemistry. These compounds can be synthesized efficiently and have been subject to docking studies to assess their potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).

Antimicrobial Applications

Research on pyrido(2,3-d)pyrimidine derivatives, closely related to the queried compound, has shown significant antimicrobial activity, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).

Bioactivity of Phenolic Mannich Bases

The synthesis of new Mannich bases involving piperazines demonstrates their potential in cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This suggests a possible application of similar piperazine derivatives in cancer therapy and enzyme inhibition (Gul et al., 2019).

Application in Imaging Dopamine Receptors

Compounds such as 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, structurally related to the queried compound, have been synthesized for imaging dopamine D4 receptors. This highlights the potential use of similar compounds in neuroimaging and the study of neurological disorders (Eskola et al., 2002).

Antidepressant and Antianxiety Potential

Derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been investigated for their antidepressant and antianxiety activities. This suggests the potential of piperazine derivatives in the development of new psychiatric medications (Kumar et al., 2017).

Antihypertensive and Antiarrhythmic Effects

Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with a piperazine moiety indicates strong antihypertensive and antiarrhythmic activities. This points towards the potential cardiovascular applications of similar compounds (Malawska et al., 2002).

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-2-6-16-14-17(13-15(16)5-1)20-9-11-21(12-10-20)18-7-3-4-8-19-18/h1-8,17H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFHDRQCRUHGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3C2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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